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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-(2-Aminopropyl)phenol, also known as a-methyl-m-tyramine or by its former trade name
Gepefrin, is a phenethylamine derivative with a rich history and a promising future in medicinal
chemistry.[1] Its unique structure, featuring a meta-substituted phenol ring and an aminopropy!
side chain, provides a versatile and strategically important scaffold for the development of
novel therapeutic agents.[1] This technical guide offers a comprehensive overview of 3-(2-
aminopropyl)phenol, detailing its physicochemical properties, synthesis, pharmacological
activities, and its application as a foundational building block in contemporary drug discovery
programs. The document provides structured data, detailed experimental protocols, and visual
diagrams to facilitate its use in research and development.

Core Physicochemical Properties

The utility of a molecular building block is fundamentally defined by its chemical and physical
characteristics. 3-(2-Aminopropyl)phenol possesses a favorable profile for further chemical
modification and physiological interaction.
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Property Value Reference

IUPAC Name 3-(2-aminopropyl)phenol [2]

a-Methyl-m-tyramine, m-

Synonyms Hydroxyamphetamine, [1][2]
Gepefrine
CAS Number 1075-61-2 [2][3]
Molecular Formula CoH13NO [2][3]
Molecular Weight 151.21 g/mol [2][3]
Appearance Solid [4]
XLogP3 14 [2]
Hydrogen Bond Donor Count 2 PubChem CID 102551
Hydrogen Bond Acceptor
2 PubChem CID 102551
Count
Rotatable Bond Count 2 PubChem CID 102551

Synthesis and Experimental Protocols

The synthesis of 3-(2-aminopropyl)phenol can be achieved through various routes. One
industrially viable method involves a four-step process starting from meta-methoxy
bromobenzene, achieving a comprehensive yield of over 63%.[1] Another common approach
begins with a substituted benzaldehyde and proceeds through a nitrostyrene intermediate.

General Synthetic Pathway from a Substituted
Benzaldehyde

A frequently employed synthetic strategy for producing amphetamine derivatives involves the
reaction of a corresponding benzaldehyde with nitroethane, followed by reduction. This method
can be adapted for 3-(2-aminopropyl)phenol, typically by starting with a protected phenol
group (e.g., a methoxy group) that is later deprotected.
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Synthetic Workflow
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l

1-(3-Methoxyphenyl)-2-nitropropene

Reduction
(e.g., LIAIH4 or Fe/HCI)

1-(3-Methoxyphenyl)propan-2-amine
(m-Methoxyamphetamine)

Demethylation
(e.g., with HBr)

3-(2-Aminopropyl)phenol
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Caption: General synthetic workflow for 3-(2-Aminopropyl)phenol.
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Detailed Experimental Protocol: Synthesis via Reductive
Amination (lllustrative)

The following protocol is an illustrative example of a Leuckart reaction, a method used for the
reductive amination of ketones, to produce the amine from a phenylacetone precursor.[5]

¢ Preparation of (3-Methoxyphenyl)acetone: The precursor ketone can be synthesized from 3-
methoxybenzyl cyanide via reaction with a Grignard reagent like methylmagnesium iodide,
followed by acidic workup.

e Leuckart Reaction:

o A mixture of (3-methoxyphenyl)acetone (1 equivalent), formamide (excess, e.g., 8
equivalents), and formic acid (e.g., 0.8 equivalents) is heated to reflux in a high-
temperature bath (approx. 190-200°C) for 12-18 hours.[5]

o After cooling, the reaction mixture is diluted with water and the intermediate N-[1-(3-
methoxyphenyl)-2-propyl]formamide is extracted using an organic solvent like chloroform.

[5]
o The solvent is removed under reduced pressure to yield the crude formamide derivative.
o Hydrolysis of the Formamide Intermediate:

o The crude N-[1-(3-methoxyphenyl)-2-propyl]formamide is mixed with ethanol and a strong
base, such as potassium hydroxide (KOH), and refluxed for 3-4 hours.[5]

o After cooling, the mixture is diluted with water, and the product, 1-(3-
methoxyphenyl)propan-2-amine, is extracted with a solvent like diethyl ether.

o The organic extracts are combined, dried over an anhydrous salt (e.g., MgSOa), filtered,
and the solvent is evaporated to yield the methoxy-protected amine.

o Demethylation to Yield 3-(2-Aminopropyl)phenol.:

o The resulting 1-(3-methoxyphenyl)propan-2-amine is treated with a strong demethylating
agent, such as concentrated hydrobromic acid (HBr).
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o The mixture is heated to reflux for several hours to cleave the methyl ether.

o The reaction is then cooled and neutralized to precipitate the final product, 3-(2-
aminopropyl)phenol, which can be further purified by recrystallization.

Pharmacology and Mechanism of Action

3-(2-Aminopropyl)phenol exhibits a complex pharmacological profile, primarily interacting
with the serotonergic and adrenergic systems. Historically, it was investigated as an
antihypotensive agent for its ability to raise blood pressure, particularly in cases of orthostatic
hypotension.[1][6]

o Serotonergic Activity: It acts as a partial agonist at serotonin 5-HT1A, 5-HT1B, and 5-HT2C
receptors, while functioning as an antagonist at the 5-HT2A receptor.[1] This mixed agonist-
antagonist profile on different serotonin receptor subtypes makes it an interesting scaffold for
developing psychiatric and neurological drugs.

o Adrenergic Activity: The compound is an indirect sympathomimetic agent.[1] Its primary
mechanism for raising blood pressure is by stimulating the release of norepinephrine from
adrenergic nerve terminals.[1] This action leads to vasoconstriction and an increase in blood
pressure, with a relatively minor effect on heart rate.[6][7]
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Pharmacological Signaling of 3-(2-Aminopropyl)phenol
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Caption: Signaling pathways modulated by 3-(2-Aminopropyl)phenol.

Applications as a Molecular Building Block

The true value of 3-(2-aminopropyl)phenol for drug developers lies in its utility as a starting
point for chemical library synthesis and lead optimization. The phenol and amine groups
provide reactive handles for a wide range of chemical transformations, while the
phenylpropylamine core is a well-established pharmacophore.

Structure-Activity Relationship (SAR) Insights
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Modifications to the core structure of 3-(2-aminopropyl)phenol have profound effects on its
biological activity, highlighting key SAR trends:

o Positional Isomerism: The position of the hydroxyl group is critical. Meta-substituted
derivatives like 3-(2-aminopropyl)phenol show stronger 5-HT2A antagonism compared to
their para-substituted counterparts (4-(2-aminopropyl)phenol).[1] Conversely, computational
studies have suggested that para-substituted analogs may exhibit stronger interactions with
other targets, such as the SARS-CoV-2 main protease (Mpro).[1]

« Side Chain Modification: Altering the aminopropyl side chain can significantly impact potency
and selectivity. For example, adding methylene groups can introduce steric hindrance that
limits binding to certain enzymatic targets.[1]

» Ring Substitution: Replacing the phenol ring with other aromatic systems, such as an indole,
completely shifts the pharmacological profile. The resulting compound, a-methyltryptamine
(AMT), is a hallucinogen and monoamine oxidase inhibitor, unlike the predominantly
serotonergic and adrenergic profile of 3-(2-aminopropyl)phenol.[1]

Modification

Target/Activity

Resulting Effect

Reference

Isomerism:meta-OH

(subject) vs. para-OH

5-HT2A Receptor

meta isomer shows

stronger antagonism.

[1]

Isomerism:meta-OH

vs. para-OH

SARS-CoV-2 Mpro

para isomer shows
stronger

computational binding.

[1]

Ring System: Phenol
vs. Indole (AMT)

Overall Pharmacology

Shifts from
serotonergic/adrenergi
cto
hallucinogenic/MAOI

activity.

[1]

Side Chain:
Aminopropyl vs. larger

groups

Enzymatic Inhibition
(Mpro)

Increased steric
hindrance reduces

inhibitory potency.

[1]

Workflow for Derivative Synthesis and Screening
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3-(2-Aminopropyl)phenol is an ideal starting point for a lead discovery or optimization
campaign. A typical workflow involves parallel synthesis to create a library of analogs, followed
by systematic screening.

Scaffold Selection:
3-(2-Aminopropyl)phenol

Parallel Synthesis:
- N-acylation/alkylation
- O-alkylation/arylation
- Ring functionalization

’ﬁrary of Analog)s‘

High-Throughput Screening
(Binding & Functional Assays)

l

(SAR Data GeneratiorD

'

Lead Optimization:
- Potency
- Selectivity
- ADME Properties

Preclinical Candidate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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